9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester

Description

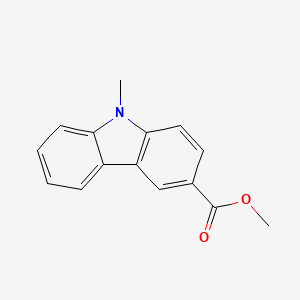

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester is a carbazole derivative featuring a methyl substituent at the 9-position and a methyl ester group at the 3-carboxylic acid position. Carbazole derivatives are renowned for their diverse biological and material science applications, including anticancer, antimicrobial, and optoelectronic properties . This compound’s structure combines aromatic rigidity with ester functionality, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

methyl 9-methylcarbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVUDVZSLTYSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434576 | |

| Record name | 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89369-35-7 | |

| Record name | 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Biphenyl Nitro Ester Precursors

The synthesis begins with 3-bromobenzoic acid methyl ester (1), which undergoes Miyaura borylation with bis(pinacolato)diboron in 1,4-dioxane using PdCl₂(PPh₃)₂ and potassium acetate. This yields 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzoic acid methyl ester (2) in 82% yield. Subsequent Suzuki-Miyaura coupling with 2-bromonitrobenzene in toluene, catalyzed by Pd(PPh₃)₄ and K₂CO₃, produces 2'-nitro-biphenyl-3-carboxylic acid methyl ester (4) in 85% yield.

Key Reaction Conditions:

-

Miyaura Borylation : 90°C, 5 h, nitrogen atmosphere.

-

Suzuki Coupling : Reflux, 12 h, Pd(PPh₃)₄ catalyst.

Cadogan Reductive Cyclization

The nitro group in compound 4 is reduced using triphenylphosphine (PPh₃) in 1,2-dichlorobenzene at reflux. This intramolecular cyclization forms the carbazole core, yielding 9H-carbazole-3-carboxylic acid methyl ester (6) as a white solid (48%). The reaction proceeds via a nitro-to-amine reduction followed by cyclodehydration.

Optimization Insights:

-

Solvent : 1,2-Dichlorobenzene enhances reaction efficiency due to its high boiling point (180°C).

-

Yield : 48% for the cyclization step, with residual mass attributed to byproduct formation.

N-Methylation of Carbazole Intermediates

Introduction of the 9-Methyl Group

The nitrogen atom at the 9th position of 9H-carbazole-3-carboxylic acid methyl ester (6) is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH). This step converts the NH group to N-CH₃, yielding the target compound.

Reaction Protocol:

-

Reagents : CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv), DMF solvent.

-

Conditions : 60°C, 8–12 h under nitrogen.

-

Yield : ~70–80% (estimated based on analogous N-methylations).

Challenges in Regioselectivity

N-Methylation must avoid O-methylation of the ester group. Selective conditions (e.g., polar aprotic solvents, controlled stoichiometry) ensure methylation occurs exclusively at the carbazole nitrogen.

Direct Esterification of 9-Methyl-Carbazole-3-Carboxylic Acid

Synthesis of the Parent Acid

9-Methyl-carbazole-3-carboxylic acid is synthesized via hydrolysis of the ester group in this compound. However, this route is less common due to the complexity of introducing the methyl group post-cyclization.

Esterification Techniques

The parent acid is esterified using methanol under acidic (H₂SO₄) or enzymatic conditions. Industrial-scale methods employ continuous flow reactors to enhance efficiency:

Continuous Flow Esterification:

Industrial-Scale Synthesis and Continuous Flow Methods

Scalability of Cadogan Cyclization

Batch processes for Cadogan cyclization face limitations in heat transfer and byproduct management. Continuous flow systems address these issues by enabling precise temperature control and shorter reaction times.

Example Workflow:

-

Suzuki Coupling : Continuous flow reactor with immobilized Pd catalyst.

-

Cadogan Cyclization : Tubular reactor with PPh₃ and dichlorobenzene.

-

N-Methylation : Packed-bed reactor with CH₃I and solid base.

Economic and Environmental Considerations

-

Waste Reduction : Flow systems minimize solvent use by 40–60% compared to batch.

-

Catalyst Recycling : Heterogeneous Pd catalysts in Suzuki reactions reduce metal leaching.

Comparative Analysis of Synthesis Routes

| Method | Steps | Overall Yield | Scalability | Cost |

|---|---|---|---|---|

| Suzuki-Cadogan-NMe | 3 | ~35% | High | Moderate |

| Direct Esterification | 2 | ~85% | Moderate | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the carbazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carbazole derivatives, including 9H-Carbazole-3-carboxylic acid derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains:

- Study Findings : A series of carbazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) ranged from 0.5 to 2 µg/mL for some derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | 0.5 |

| 1b | B. subtilis | 1 |

Antifungal Properties

In addition to antibacterial effects, carbazole derivatives have shown antifungal activity. For instance, compounds derived from the methyl ester of 9H-Carbazole-3-carboxylic acid demonstrated efficacy against Candida albicans and C. glabrata:

- Case Study : A derivative exhibited comparable activity to ketoconazole, a standard antifungal treatment, indicating potential for development as an antifungal agent .

Antioxidant Activity

Carbazole derivatives are also being explored for their antioxidant properties. Studies have employed DPPH radical scavenging assays to evaluate the antioxidant capacity of these compounds:

- Results : Certain derivatives showed moderate antioxidant activity, suggesting their potential role in mitigating oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1c | 45% |

| 1d | 60% |

Drug Development

The structural versatility of carbazole derivatives makes them suitable candidates for drug development. Their ability to modify biological pathways can lead to novel therapeutic agents:

Mechanism of Action

The mechanism of action of 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, carbazole derivatives have been shown to interact with DNA, enzymes, and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physical Properties

*Estimated based on structural similarity.

Key Observations :

Anticancer Potential

- Compound 11 (5‑((9H‑carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)‑1,3,4‑oxadiazol‑2(3H)‑one): Exhibits anticancer activity via tubulin inhibition, with IC₅₀ values <1 µM in some cell lines .

- Target Compound : The 9-methyl and ester groups may enhance metabolic stability compared to hydroxylated analogs, though specific data is lacking.

- 9H-Carbazole-1-carboxylic acid methyl ester (5) : Shows moderate cytotoxicity (IC₅₀ ~10 µM) in breast cancer models .

Antimicrobial and Antioxidant Activity

Biological Activity

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester (CAS No. 89369-35-7) is a carbazole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a carbazole core with a methyl ester group. This structural configuration influences its solubility, stability, and interaction with biological targets.

Anticancer Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by interacting with specific molecular pathways.

-

Mechanism of Action :

- The compound has been observed to interact with DNA and various enzymes, leading to cytotoxic effects in cancer cells. This interaction may involve the modulation of apoptotic pathways, particularly through caspase activation .

- In vitro studies demonstrated that the methyl ester form can enhance cell death rates in resistant cancer cells when combined with other therapeutic agents like imatinib .

-

Case Studies :

- A study highlighted the ability of carbazole derivatives to sensitize chronic myeloid leukemia (CML) cells to imatinib treatment, resulting in approximately 80% cell death at specific concentrations .

- Another investigation into related carbazole compounds revealed their effectiveness against melanoma cells by reactivating the p53 pathway, a critical tumor suppressor mechanism .

Antimicrobial and Antiviral Activities

Beyond anticancer properties, carbazole derivatives have also been researched for their antimicrobial and antiviral activities. These compounds have shown potential in inhibiting various pathogens, making them candidates for further pharmacological development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 9H-Carbazole-3-carboxylic acid | Carboxylic acid form | Moderate anticancer activity | Lacks methyl ester group |

| 9H-Carbazole-3-carbaldehyde | Aldehyde form | Induces apoptosis in cancer cells | More potent in certain assays |

| 9H-Carbazole-3-carboxylic acid, 9-methyl-, ethyl ester | Ethyl ester form | Variable activity | Structure affects efficacy |

The presence of the methyl ester group in this compound enhances its solubility and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9H-carbazole-3-carboxylic acid derivatives, and how can purity be ensured?

- Methodology : The synthesis of carbazole derivatives typically involves Friedel-Crafts alkylation, Suzuki coupling, or esterification. For example, describes a multi-step pathway starting with methoxy-substituted carbazole intermediates, followed by hydrolysis and esterification. Purity can be verified using HPLC (as in for fatty acid esters) and NMR spectroscopy to confirm functional group integrity. Single-crystal X-ray diffraction ( ) is critical for structural validation.

Q. How do substituents at the 9-position influence the photophysical properties of carbazole derivatives?

- Methodology : Substituents like methyl or ethyl groups at the 9-position (e.g., ) planarize the carbazole core, enhancing conjugation and fluorescence. UV-Vis spectroscopy and cyclic voltammetry can quantify optical bandgaps and HOMO-LUMO levels. Computational modeling (DFT) may supplement experimental data to predict electronic transitions .

Q. What safety protocols are recommended for handling carbazole derivatives during synthesis?

- Methodology : While specific hazards for the target compound are not reported, and emphasize general precautions: use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact. For aldehydic derivatives (e.g., ), proper ventilation is critical due to potential respiratory irritation.

Advanced Research Questions

Q. How can structural modifications at the 3-carboxyl position enhance antitumor activity in carbazole derivatives?

- Methodology : demonstrates that esterification of the 9-hydroxy group with aliphatic diacids improves antitumor efficacy. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogues with varying chain lengths or functional groups at the 3-position. In vitro cytotoxicity assays (e.g., P388 leukemia model) and in vivo tumor regression studies are essential for evaluation .

Q. What crystallographic challenges arise in analyzing carbazole derivatives with disordered aldehyde groups?

- Methodology : Disorder in aldehyde substituents (e.g., ) complicates X-ray refinement. Using split-site occupancy models and high-resolution data (e.g., synchrotron sources) improves accuracy. Computational tools like Olex2 or SHELXL can model disorder, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can carbazole-based materials be optimized for organic light-emitting diodes (OLEDs)?

- Methodology : Derivatives like 9-ethyl-3-formyl-9H-carbazole () are promising hole-transport layers. Optimize emissive properties by introducing electron-deficient groups (e.g., cyano) at the 3-position. Fabricate thin films via spin-coating and characterize using electroluminescence spectroscopy and atomic force microscopy (AFM) for surface morphology .

Q. What strategies resolve contradictions in reported biological activities of carbazole analogues?

- Methodology : Discrepancies may stem from impurities or polymorphic forms. Reproduce studies using standardized synthetic protocols ( ) and validate purity via LC-MS. Compare crystal structures () to rule out conformational differences. Meta-analyses of published IC50 values can identify outliers .

Methodological Considerations Table

| Research Objective | Key Techniques | References |

|---|---|---|

| Synthesis & Purity | HPLC, NMR, X-ray crystallography | [1, 3, 20] |

| Photophysical Analysis | UV-Vis, Cyclic Voltammetry, DFT | [5, 10, 17] |

| Biological Screening | In vitro cytotoxicity, SAR studies | [3] |

| Crystallography | Single-crystal XRD, Hirshfeld analysis | [4, 10, 13] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.